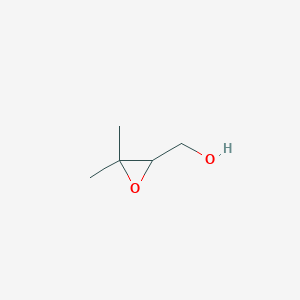

(3,3-Dimethyloxiranyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3,3-dimethyloxiran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXAWVLTVYGIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939927 | |

| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-56-3 | |

| Record name | Dimethylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018511563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-dimethyloxiran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(3,3-Dimethyloxiranyl)methanol: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

(3,3-Dimethyloxiranyl)methanol, registered under CAS number 18511-56-3, is a versatile bifunctional molecule of significant interest to the research, discovery, and process development sectors of the pharmaceutical and chemical industries.[1] Its structure, incorporating a sterically hindered epoxide and a primary alcohol, presents a unique combination of reactive sites, making it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, reactivity, and synthetic methodologies, offering a comprehensive resource for scientists engaged in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

The intrinsic properties of (3,3-Dimethyloxiranyl)methanol dictate its handling, reactivity, and analytical characterization. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of (3,3-Dimethyloxiranyl)methanol

| Property | Value | Source |

| CAS Number | 18511-56-3 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 147.7 °C | ECHEMI |

| Density | 1.008 g/cm³ | ECHEMI |

| Refractive Index | 1.434 | ECHEMI |

| Flash Point | 55.4 °C | ECHEMI |

| SMILES | CC1(C(O1)CO)C | [1] |

| InChI | InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | [1] |

Spectroscopic Characterization

The structural elucidation of (3,3-Dimethyloxiranyl)methanol and its reaction products relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the primary alcohol, the methine proton on the epoxide ring, and the hydroxyl proton. The two methyl groups attached to the same carbon of the epoxide are diastereotopic and may appear as two separate singlets. The methylene protons adjacent to the chiral center are also diastereotopic and would likely appear as a complex multiplet (AB quartet further split by the vicinal methine proton). The methine proton on the epoxide ring would appear as a multiplet due to coupling with the methylene protons. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.

-

¹³C NMR : The carbon NMR spectrum will display five distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon of the epoxide, the methine carbon of the epoxide, and the methylene carbon of the primary alcohol. The chemical shifts for the epoxide carbons are typically found in the range of 40-60 ppm.[2][3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and the characteristic C-O stretching of the epoxide ring, typically appearing in the 1250 cm⁻¹ region and as asymmetric and symmetric stretches around 950-810 cm⁻¹ and 880-750 cm⁻¹ respectively.

-

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying (3,3-Dimethyloxiranyl)methanol. The mass spectrum would show the molecular ion peak (M⁺) at m/z 102. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a hydroxymethyl group (M-31), or other characteristic fragments arising from the cleavage of the epoxide ring.[1]

Synthesis and Reactivity

The synthesis and subsequent reactions of (3,3-Dimethyloxiranyl)methanol are central to its utility as a synthetic intermediate.

Synthetic Approach: Asymmetric Epoxidation

A robust and widely employed method for the synthesis of chiral 2,3-epoxyalcohols is the Sharpless Asymmetric Epoxidation.[4][5] This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP). The starting material for (3,3-Dimethyloxiranyl)methanol would be the corresponding allylic alcohol, 3-methyl-2-buten-1-ol.

Caption: Synthesis via Sharpless Asymmetric Epoxidation

The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide, allowing for the selective synthesis of either enantiomer of (3,3-Dimethyloxiranyl)methanol. This stereocontrol is a cornerstone of its application in the synthesis of enantiomerically pure pharmaceuticals.

Experimental Protocol: Sharpless Asymmetric Epoxidation of 3-Methyl-2-buten-1-ol

The following is a representative, detailed protocol for the synthesis of (3,3-Dimethyloxiranyl)methanol. Causality : Each step is designed to ensure the formation of the chiral catalyst in situ and to control the reaction conditions for optimal yield and enantioselectivity.

-

Preparation of the Catalytic System :

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solvent to -20 °C using a cooling bath. Reasoning : Low temperature is crucial for the stability of the titanium-tartrate complex and for maximizing enantioselectivity.

-

Add titanium(IV) isopropoxide (Ti(OiPr)₄) to the cooled solvent, followed by the dropwise addition of a solution of the chosen chiral ligand (e.g., L-(+)-diethyl tartrate for one enantiomer) in CH₂Cl₂. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst. Reasoning : Pre-formation of the catalyst before the addition of the substrate and oxidant is essential for achieving high enantiomeric excess.

-

-

Epoxidation Reaction :

-

To the catalyst solution, add a solution of 3-methyl-2-buten-1-ol in CH₂Cl₂ dropwise, maintaining the temperature at -20 °C.

-

After the addition is complete, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise over a period of 1-2 hours. Reasoning : Slow addition of the oxidant controls the reaction rate and prevents side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification :

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Reasoning : Sodium sulfite reduces the excess oxidant.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure (3,3-Dimethyloxiranyl)methanol.

-

Reactivity: Nucleophilic Ring-Opening of the Epoxide

The high ring strain of the epoxide in (3,3-Dimethyloxiranyl)methanol makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

-

Basic or Neutral Conditions : Under basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. In the case of (3,3-Dimethyloxiranyl)methanol, this would be the carbon atom bearing the hydroxymethyl group.[6]

-

Acidic Conditions : In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs at the more substituted carbon atom, proceeding through a transition state with significant carbocationic character.[6]

Caption: Regioselectivity of Epoxide Ring-Opening

Applications in Drug Development and Organic Synthesis

(3,3-Dimethyloxiranyl)methanol serves as a critical chiral synthon in the construction of complex, biologically active molecules. Its bifunctional nature allows for sequential or orthogonal transformations of the epoxide and alcohol moieties.

-

Introduction of Stereocenters : The enantiopure nature of (3,3-Dimethyloxiranyl)methanol, accessible through asymmetric synthesis, enables the introduction of defined stereocenters into a target molecule. This is of paramount importance in drug development, as the pharmacological activity of a drug is often dependent on its stereochemistry.

-

Synthesis of Diols and Amino Alcohols : The ring-opening of the epoxide with oxygen or nitrogen nucleophiles provides straightforward access to 1,2-diols and 1,2-amino alcohols, which are common structural motifs in many natural products and pharmaceuticals.

-

Elaboration of the Primary Alcohol : The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing an additional handle for molecular elaboration.

While specific examples of marketed drugs derived directly from (3,3-Dimethyloxiranyl)methanol are not prominently documented in publicly available literature, the versatile reactivity of this and structurally related epoxides makes them invaluable tools for medicinal chemists in lead optimization and the synthesis of novel drug candidates.[7]

Safety and Handling

(3,3-Dimethyloxiranyl)methanol is classified as a combustible liquid and presents several health hazards.[1] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic if inhaled.[1] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

(3,3-Dimethyloxiranyl)methanol is a valuable and versatile chiral building block in organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and diverse reactivity profile, particularly the stereocontrolled synthesis and regioselective ring-opening of its epoxide ring, make it an important tool for the construction of complex molecules. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its effective application in the synthesis of novel therapeutic agents.

References

-

PubChem. (3,3-Dimethyloxiran-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (2,3-Dimethyloxiranyl)methanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sharpless epoxidation. [Link]

-

Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Jetir.org. FT-IR analysis of methanolic extract of leaf of Indigoferatinctoria. [Link]

-

The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]

-

PubMed. Ring opening of epoxides with C-nucleophiles. [Link]

-

Purosolv. The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]

Sources

- 1. (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,3-Dimethyloxiranyl)methanol | C5H10O2 | CID 6420378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Regioselectivity of Nucleophilic Attack on (3,3-Dimethyloxiranyl)methanol

Executive Summary

(3,3-Dimethyloxiranyl)methanol is a versatile chiral building block whose synthetic utility is largely dictated by the predictable and controllable regioselectivity of its epoxide ring-opening reactions. The presence of a tertiary carbon (C3) bearing a gem-dimethyl group and a secondary carbon (C2) bearing a hydroxymethyl group creates a system where the outcome of nucleophilic attack is highly dependent on the reaction conditions. This guide provides a detailed analysis of the underlying principles governing this selectivity, contrasting the outcomes under acidic and basic/nucleophilic conditions. We will explore the interplay of steric and electronic effects, provide validated experimental protocols, and present mechanistic diagrams to offer a comprehensive resource for chemists leveraging this substrate in complex molecule synthesis.

Introduction: The Strategic Importance of (3,3-Dimethyloxiranyl)methanol

Epoxides are pivotal intermediates in organic synthesis due to the inherent ring strain of their three-membered ring, which facilitates reactions with a wide array of nucleophiles.[1][2] The resulting 1,2-difunctionalized products are common motifs in pharmaceuticals, natural products, and advanced materials.[3] (3,3-Dimethyloxiranyl)methanol, with its distinct substitution pattern, presents a classic case study in regiocontrolled synthesis. The ability to selectively open the epoxide ring at either the C2 or C3 position allows for the divergent synthesis of complex diol derivatives, making a thorough understanding of its reactivity paramount for synthetic planning and process development.

This guide will dissect the two primary pathways for nucleophilic ring-opening of this substrate, providing the causal logic behind the observed regioselectivity.

Fundamental Principles: A Dichotomy of Reaction Mechanisms

The regiochemical outcome of the nucleophilic attack on an unsymmetrical epoxide is determined by the reaction conditions, which dictate whether the mechanism follows an Sₙ1-like or Sₙ2-like pathway.

-

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and the reaction rate is primarily governed by steric hindrance. The attack will preferentially occur at the less sterically crowded carbon atom.[1][4][5]

-

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group. This activation weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. The regioselectivity is then governed by electronic effects, specifically the ability of the carbon atoms to stabilize this developing positive charge. The transition state exhibits significant carbocationic character, favoring nucleophilic attack at the carbon that can better support a positive charge (i.e., the more substituted carbon).[4][6][7]

Analysis of the Substrate: (3,3-Dimethyloxiranyl)methanol

The structure of (3,3-Dimethyloxiranyl)methanol (IUPAC name: (3,3-dimethyloxiran-2-yl)methanol[8]) is the key to its reactivity.

-

C2 Position: A secondary carbon, substituted with a hydrogen and a hydroxymethyl (-CH₂OH) group. It is relatively sterically accessible.

-

C3 Position: A tertiary carbon, substituted with two methyl (-CH₃) groups. This position is sterically hindered but is electronically enriched by the electron-donating nature of the two methyl groups.

This structural arrangement creates a clear divergence in reactivity based on the chosen conditions.

Regioselectivity Under Acidic Conditions: An Sₙ1-like Pathway

Under acidic catalysis, the reaction proceeds with high regioselectivity for attack at the tertiary C3 carbon.

Mechanism:

-

Protonation: The epoxide oxygen is protonated by the acid catalyst, forming a protonated epoxide intermediate.

-

Carbocationic Character Development: The C-O bonds begin to break. A significant partial positive charge develops on the carbon atoms. The tertiary C3 carbon, stabilized by the inductive effect of two methyl groups, bears a greater share of this positive charge than the secondary C2 carbon.[7] This transition state has substantial Sₙ1 character.[4]

-

Nucleophilic Attack: The nucleophile attacks the more electrophilic and more substituted C3 carbon, leading to the formation of the corresponding 1,3-diol derivative.

Caption: Acid-catalyzed ring-opening proceeds via attack at the tertiary (C3) carbon.

Regioselectivity Under Basic Conditions: An Sₙ2 Pathway

Under basic or strongly nucleophilic conditions, the reaction is governed by sterics, leading to a selective attack at the less hindered secondary C2 carbon.

Mechanism:

-

Direct Nucleophilic Attack: The strong nucleophile (e.g., RO⁻, R₂N⁻, RMgX) directly attacks the epoxide ring. There is no prior activation of the substrate.

-

Steric Hindrance: The trajectory of the nucleophilic attack is highly sensitive to steric bulk. The C3 carbon is shielded by two methyl groups, making it a difficult target. The C2 carbon is significantly more accessible.

-

Ring Opening: The nucleophile attacks the C2 carbon in a concerted Sₙ2 fashion, causing the C2-O bond to break and inverting the stereochemistry at C2 if it were a chiral center. This yields the corresponding 1,2-diol derivative.[1][4]

Caption: Base-catalyzed ring-opening proceeds via Sₙ2 attack at the secondary (C2) carbon.

Data Summary and Predictive Model

The regioselectivity can be reliably predicted based on the reaction conditions, as summarized below.

| Parameter | Acid-Catalyzed Conditions | Base-Catalyzed / Nucleophilic Conditions |

| Mechanism | Sₙ1-like | Sₙ2 |

| Governing Factor | Electronic (Carbocation Stability) | Steric Hindrance |

| Site of Attack | C3 (Tertiary, more substituted) | C2 (Secondary, less substituted) |

| Major Product | 2-Methyl-3-nucleo-propane-1,2-diol | 3-Methyl-1-nucleo-propane-2,3-diol |

| Typical Reagents | H₂SO₄/MeOH; HBr; H₂O/H⁺ | NaOMe/MeOH; LiAlH₄; RMgBr; R₂NH |

Experimental Protocols

The following protocols are representative examples for achieving regioselective ring-opening of (3,3-Dimethyloxiranyl)methanol.

Protocol 1: Acid-Catalyzed Methanolysis (Attack at C3)

Objective: To synthesize 3-methoxy-2-methylpropane-1,2-diol.

Materials:

-

(3,3-Dimethyloxiranyl)methanol (1.0 eq)

-

Anhydrous Methanol (MeOH, solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

To a stirred solution of (3,3-Dimethyloxiranyl)methanol (1.0 eq) in anhydrous methanol (approx. 0.2 M), cool the flask to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (pH ~7).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3-methoxy-2-methylpropane-1,2-diol.

Protocol 2: Base-Catalyzed Methanolysis (Attack at C2)

Objective: To synthesize 1-methoxy-3-methylpropane-2,3-diol.

Materials:

-

(3,3-Dimethyloxiranyl)methanol (1.0 eq)

-

Anhydrous Methanol (MeOH, solvent)

-

Sodium metal (Na, 1.1 eq) or Sodium Methoxide (NaOMe, 1.1 eq)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Prepare sodium methoxide in situ by carefully adding small pieces of sodium metal (1.1 eq) to anhydrous methanol (solvent, to approx. 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C. Allow all the sodium to react completely. Alternatively, use commercially available sodium methoxide.

-

Add (3,3-Dimethyloxiranyl)methanol (1.0 eq) to the freshly prepared sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench by adding saturated NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-methoxy-3-methylpropane-2,3-diol.

Conclusion

The regioselectivity of nucleophilic attack on (3,3-Dimethyloxiranyl)methanol is a well-defined and predictable process, governed by a fundamental switch between electronic control under acidic conditions and steric control under basic conditions. Acidic catalysis directs nucleophiles to the more substituted C3 position via an Sₙ1-like mechanism, whereas basic conditions favor an Sₙ2 attack at the less hindered C2 position. This reliable dichotomy makes (3,3-Dimethyloxiranyl)methanol a powerful and versatile building block for the strategic synthesis of complex molecules, enabling chemists to access different constitutional isomers from a single precursor simply by modifying the reaction conditions.

References

-

Title: 18.6: Reactions of Epoxides- Ring-opening Source: Chemistry LibreTexts URL: [Link]

-

Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]

-

Title: (3,3-Dimethyloxiran-2-yl)methanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

-

Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

-

Title: Electronic Effects in Epoxide Ring Opening Source: Oregon State University URL: [Link]

-

Title: Epoxide ring opening using methanol Source: ResearchGate URL: [Link]

-

Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene Source: ResearchGate URL: [Link]

-

Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: IntechOpen URL: [Link]

-

Title: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: Journal of Catalysis (via ScienceDirect) URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol | 107033-44-3 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 8. (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemical Outcome of (3,3-Dimethyloxiranyl)methanol Ring-Opening

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The ring-opening of epoxides is a cornerstone of modern organic synthesis, providing a versatile pathway to 1,2-difunctionalized compounds. This guide delves into the nuanced stereochemical outcomes of the ring-opening of a specific, yet illustrative substrate: (3,3-dimethyloxiranyl)methanol. As a 2,3-epoxy alcohol, its reactivity is governed by a delicate interplay of steric hindrance, electronic effects, and the potential for intramolecular participation of the neighboring hydroxyl group. This document provides a comprehensive analysis of the factors dictating the regioselectivity and stereospecificity of its reactions under both acidic and basic conditions, including the pivotal role of the Payne rearrangement. Detailed mechanistic discussions are supported by field-proven insights and experimental considerations to equip researchers with the predictive power necessary for rational synthetic design in drug development and complex molecule synthesis.

Introduction: The Significance of Epoxide Ring-Opening in Synthesis

Epoxides, with their inherent ring strain of approximately 13 kcal/mol, are highly reactive electrophiles susceptible to nucleophilic attack.[1] This reactivity, coupled with the stereospecific nature of their ring-opening, makes them invaluable intermediates in the synthesis of complex molecules, including a wide array of pharmaceuticals. The precise control over the stereochemical outcome of epoxide ring-opening reactions is paramount for the construction of chiral centers with defined configurations, a critical aspect of modern drug design.

(3,3-Dimethyloxiranyl)methanol presents a particularly interesting case study due to its structural features:

-

An Asymmetrical Epoxide: The two electrophilic carbons of the oxirane ring are sterically and electronically distinct. One is a secondary carbon (C2) bearing a hydroxymethyl group, while the other is a quaternary, sterically hindered carbon (C3) bearing two methyl groups.

-

A Neighboring Hydroxyl Group: The primary alcohol functionality introduces the possibility of intramolecular reactions and the potential for the Payne rearrangement under basic conditions.

Understanding the interplay of these features is crucial for predicting and controlling the stereochemical outcome of its ring-opening reactions.

Ring-Opening Under Acidic Conditions: A Predominantly SN1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the oxirane ring and creating a better leaving group.[2] The subsequent nucleophilic attack generally proceeds via a mechanism with significant SN1 character.

Regioselectivity: Attack at the More Substituted Carbon

In the acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom.[3] This is because the transition state has a significant carbocationic character, which is better stabilized by the electron-donating alkyl groups on the more substituted carbon. In the case of (3,3-dimethyloxiranyl)methanol, this means the nucleophile will predominantly attack the tertiary carbon (C3).

Stereochemistry: Inversion of Configuration

Despite the SN1-like nature of the transition state, the ring-opening of epoxides under acidic conditions typically proceeds with inversion of configuration at the site of nucleophilic attack. This is because the protonated epoxide does not form a fully-fledged, planar carbocation. Instead, the nucleophile attacks the carbon atom from the side opposite to the C-O bond, in a manner akin to an SN2 reaction, leading to anti-dihydroxylation or its analogs.

Diagram: Acid-Catalyzed Ring-Opening of (3,3-Dimethyloxiranyl)methanol

Caption: Mechanism of acid-catalyzed ring-opening.

Ring-Opening Under Basic Conditions: The SN2 Pathway and the Complication of the Payne Rearrangement

The ring-opening of epoxides with basic nucleophiles proceeds through a classic SN2 mechanism.[1] However, for 2,3-epoxy alcohols like (3,3-dimethyloxiranyl)methanol, the reaction is complicated by the possibility of the Payne rearrangement.[4][5]

The SN2 Mechanism: Attack at the Less Hindered Carbon

In a direct SN2 attack, the nucleophile will attack the sterically less hindered carbon atom.[6] For (3,3-dimethyloxiranyl)methanol, this would be the secondary carbon (C2). This attack occurs with inversion of configuration at the C2 center.

The Payne Rearrangement: An Isomerization Equilibrium

Under basic conditions, the hydroxyl group of a 2,3-epoxy alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent epoxide carbon (C2) to form a new, isomeric 1,2-epoxy alcohol.[4][7] This process, known as the Payne rearrangement, is reversible and leads to an equilibrium between the two epoxy alcohol isomers.

For (3,3-dimethyloxiranyl)methanol, the Payne rearrangement would lead to the formation of 2,2-dimethyl-3-(hydroxymethyl)oxirane.

Diagram: The Payne Rearrangement of (3,3-Dimethyloxiranyl)methanol

Caption: Equilibrium of the Payne Rearrangement.

Stereochemical Outcome: A Kinetically Controlled Process

The final stereochemical outcome of the ring-opening of (3,3-dimethyloxiranyl)methanol under basic conditions is often determined by the relative rates of nucleophilic attack on the two equilibrating epoxy alcohol isomers (a Curtin-Hammett scenario).[8]

-

Attack on the 2,3-Epoxy Alcohol: A strong, unhindered nucleophile might directly attack the less hindered C2 position of the starting material.

-

Attack on the 1,2-Epoxy Alcohol: The rearranged 1,2-epoxy alcohol has a primary carbon (the hydroxymethyl carbon) which is now part of the epoxide ring. This primary carbon is highly susceptible to SN2 attack. Therefore, even if the equilibrium of the Payne rearrangement favors the starting 2,3-epoxy alcohol, a rapid nucleophilic attack on the more reactive 1,2-epoxy alcohol isomer can lead to the product derived from this pathway being the major product.

The choice of nucleophile, solvent, and temperature can significantly influence the position of the Payne rearrangement equilibrium and the relative rates of nucleophilic attack, thus dictating the final product distribution.

Intramolecular Cyclization: The Hydroxyl Group as a Nucleophile

The proximate hydroxyl group in (3,3-dimethyloxiranyl)methanol can itself act as a nucleophile, leading to intramolecular cyclization. This can occur under both acidic and basic conditions.

Base-Mediated Intramolecular Cyclization

Under basic conditions, the deprotonated hydroxyl group can attack either C2 or C3 of the epoxide.

-

5-exo-tet cyclization: Attack at C2 would lead to the formation of a five-membered tetrahydrofuran ring.

-

4-exo-tet cyclization: Attack at C3 would result in a four-membered oxetane ring.

Baldwin's rules for ring closure generally favor 5-exo cyclizations over 4-exo cyclizations. However, the specific substitution pattern and reaction conditions can influence the outcome.

Acid-Catalyzed Intramolecular Cyclization

Under acidic conditions, after protonation of the epoxide, the neutral hydroxyl group can attack the developing positive charge at C3, which would also lead to the formation of an oxetane.

Experimental Protocols and Considerations

General Procedure for Acid-Catalyzed Ring-Opening with Methanol

-

Dissolve (3,3-dimethyloxiranyl)methanol in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of a Lewis acid like a lanthanide triflate).

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Causality: The use of anhydrous methanol is crucial to prevent the competing reaction with water. A strong acid catalyst is necessary to activate the epoxide for attack by the weakly nucleophilic methanol.[9] Quenching with a base neutralizes the acid catalyst and prevents further reactions.

General Procedure for Base-Catalyzed Ring-Opening with a Strong Nucleophile (e.g., Grignard Reagent)

-

To a solution of the Grignard reagent in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C, add a solution of (3,3-dimethyloxiranyl)methanol in the same solvent dropwise.[10]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality: Grignard reagents are strong nucleophiles and strong bases.[1] The reaction must be carried out under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons (including the hydroxyl group of the starting material, which will be deprotonated first).[11] The use of an ethereal solvent is essential for the stability and reactivity of the Grignard reagent. The ammonium chloride workup is a mild way to protonate the resulting alkoxide without causing acid-catalyzed side reactions.

Data Presentation: Predicting the Major Stereochemical Outcome

The following table summarizes the expected major products from the ring-opening of (3,3-dimethyloxiranyl)methanol under different conditions, based on the mechanistic principles discussed.

| Conditions | Nucleophile (Nu-) | Major Product | Rationale |

| Acidic (e.g., H2SO4) | H2O | 3,3-Dimethyl-1,2,3-butanetriol | Attack at the more substituted C3. |

| CH3OH | 3-Methoxy-3-methyl-1,2-butanediol | Attack at the more substituted C3. | |

| Basic (e.g., NaH) | Intramolecular -OH | 3,3-Dimethyl-2-oxetanemethanol | Favored 4-exo over 5-exo due to steric hindrance at C2. |

| Basic (e.g., NaOMe) | MeO- | 1-Methoxy-3-methyl-2,3-butanediol | Attack at the less hindered C2. |

| Grignard Reagent | R-MgX | 2,2-Dimethyl-1,4-alkanediol derivative | Attack at the less hindered C2. |

Conclusion: A Guide to Rational Synthetic Design

The stereochemical outcome of the ring-opening of (3,3-dimethyloxiranyl)methanol is a multifaceted problem that requires a deep understanding of competing reaction pathways. For drug development professionals and synthetic chemists, the ability to predict and control these outcomes is essential for the efficient and stereoselective synthesis of complex target molecules.

-

Acidic conditions reliably lead to the attack at the tertiary center (C3) with inversion of configuration.

-

Basic conditions are more complex due to the competing direct SN2 attack at the secondary center (C2) and the Payne rearrangement, which can lead to attack at the primary carbon of the rearranged isomer. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

-

Intramolecular reactions must always be considered, especially when using non-nucleophilic bases or under conditions that favor cyclization.

By carefully considering these factors, researchers can harness the reactivity of (3,3-dimethyloxiranyl)methanol and related epoxy alcohols to achieve their desired stereochemical outcomes with a high degree of predictability and control.

References

- Payne, G. B. Epoxide Migrations with α,β-Epoxy Alcohols. J. Org. Chem.1962, 27 (11), 3819–3822.

-

Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

-

Wikipedia. Payne rearrangement. [Link]

- Iwabuchi, Y. et al. Ln(OTf)3-Catalyzed Highly Regioselective Alcoholysis of 2,3-Epoxy Alcohols. J. Org. Chem.2000, 65 (24), 7944–7950.

- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci.1900, 130, 1322-1324.

-

Master Organic Chemistry. Opening of Epoxides With Acid. [Link]

-

Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

-

Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

-

MDPI. Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. [Link]

-

MSU chemistry. Week 10 Grignard Reaction Preparation of Triphenylmethanol. [Link]

-

RSC Publishing. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. [Link]

-

ResearchGate. Nucleophilic Substitution Reactions. III. Stereochemistry. [Link]

-

PMC. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]

-

UCLA – Chemistry and Biochemistry. Trapping of Payne rearrangement intermediates with arylselenide anions. [Link]

-

Quora. What is the reaction between propyl grignard reagent with methanol?. [Link])

-

Sci-Hub. ChemInform Abstract: Base‐Induced Opening of 2,3‐Epoxy Chlorides: An Efficient Preparation of trans‐Chlorovinyl Alcohols. [Link]

-

Study.com. What are the products formed from the reaction of 3-ethyl-2,2-dimethyloxirane with CH3OH and CH3O-?. [Link])

-

ScienceDirect. Epoxide Migration (Payne Rearrangement) and Related Reactions. [Link]

-

ResearchGate. Payne Rearrangement. [Link]

-

PubChem. (2,3-Dimethyloxiranyl)methanol. [Link]

-

Semantic Scholar. The Reaction of β,γ-Epoxy Alcohols with Titanium(III) Reagents. A Proposed Role for Intramolecular Hydrogen Bonding.. [Link])

-

ResearchGate. Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Payne rearrangement - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of (3,3-Dimethyloxiranyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethyloxiranyl)methanol is a functionalized epoxide with potential applications in organic synthesis and drug development. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of (3,3-dimethyloxiranyl)methanol, drawing upon fundamental principles of epoxide chemistry and analogous compound studies. It details the experimental methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), that are essential for characterizing its thermal properties. Furthermore, this guide proposes potential decomposition mechanisms and products based on established chemical principles, offering a predictive framework for its thermal degradation profile.

Introduction: The Significance of (3,3-Dimethyloxiranyl)methanol

(3,3-Dimethyloxiranyl)methanol, also known as dimethylglycidol, is a bifunctional molecule containing both a strained three-membered epoxide ring and a primary alcohol.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. The high reactivity of the epoxide ring, driven by its inherent ring strain, allows for a variety of nucleophilic ring-opening reactions, leading to the formation of diverse molecular architectures.[2][3] The presence of the hydroxyl group provides an additional site for chemical modification.

While its synthetic utility is significant, the thermal stability of (3,3-dimethyloxiranyl)methanol is a critical parameter that dictates its practical applications. The strained oxirane ring, while synthetically advantageous, can also be a point of thermal instability. This guide aims to provide a detailed understanding of its thermal properties, which is paramount for ensuring process safety, predicting potential degradation products, and establishing optimal reaction and storage conditions.

Predicted Thermal Stability Profile

Due to the lack of specific experimental data for (3,3-dimethyloxiranyl)methanol, its thermal stability profile is predicted based on the known behavior of similar small-molecule epoxides. Epoxides are known to undergo thermal decomposition, often through isomerization to carbonyl compounds.[4] The presence of substituents on the oxirane ring can significantly influence the decomposition temperature and the nature of the resulting products.

The thermal decomposition of (3,3-Dimethyloxiranyl)methanol is anticipated to occur at elevated temperatures, likely initiating with the cleavage of the C-C or C-O bonds of the strained epoxide ring. The gem-dimethyl group at the C3 position is expected to influence the decomposition pathway, potentially favoring rearrangements that lead to the formation of a stable tertiary carbocation intermediate or a radical.

Hypothetical Decomposition Pathways

The thermal decomposition of (3,3-dimethyloxiranyl)methanol is likely to proceed through several competing pathways, primarily involving isomerization and fragmentation. The following mechanisms are proposed based on established principles of organic chemistry and studies on analogous substituted epoxides.

Isomerization to Carbonyl Compounds

A primary thermal decomposition pathway for epoxides is isomerization to more stable carbonyl compounds. For (3,3-dimethyloxiranyl)methanol, two main isomerization routes are plausible:

-

Pathway A: Hydride Shift: A 1,2-hydride shift following the cleavage of the C2-O bond could lead to the formation of 3-hydroxy-3-methyl-2-butanone .

-

Pathway B: Methyl Shift: Alternatively, a 1,2-methyl shift after C2-O bond cleavage could yield 3-hydroxy-2-methyl-2-butenal .

Fragmentation Pathways

At higher temperatures, fragmentation of the molecule is expected to occur. A plausible fragmentation pathway involves the homolytic cleavage of the C2-C3 bond of the oxirane ring, which could lead to the formation of smaller, volatile molecules. A likely fragmentation would yield acetone and glycolaldehyde . Further decomposition of these initial products could lead to a complex mixture of smaller molecules such as carbon monoxide, carbon dioxide, and methane.

Experimental Methodologies for Thermal Analysis

A comprehensive understanding of the thermal stability and decomposition of (3,3-dimethyloxiranyl)methanol requires a multi-faceted analytical approach. The following techniques are indispensable for a thorough investigation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.[5][6]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (3,3-dimethyloxiranyl)methanol into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) provide key information about the thermal stability.

Expected Results: The TGA thermogram would likely show a single-step or multi-step decomposition profile. The onset temperature of mass loss will provide a quantitative measure of its thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of (3,3-dimethyloxiranyl)methanol into a hermetically sealed DSC pan to prevent volatilization before decomposition.

-

Instrument Setup: Place the sample and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and boiling, and an exothermic peak for decomposition. The peak temperature and the area under the peak (enthalpy) provide valuable information.

Expected Results: The DSC curve for (3,3-dimethyloxiranyl)methanol would likely show an endothermic peak corresponding to its boiling point, followed by an exothermic peak at a higher temperature, indicating its decomposition. The enthalpy of decomposition (ΔHd) can be calculated from the area of the exotherm.

| Parameter | TGA | DSC |

| Measurement | Mass Change | Heat Flow |

| Primary Information | Thermal Stability, Decomposition Stages | Transition Temperatures, Enthalpy Changes |

| Typical Sample Size | 5-10 mg | 2-5 mg |

| Atmosphere | Inert or Oxidative | Inert or Oxidative |

| Key Output | Thermogram (Mass vs. Temp) | Thermogram (Heat Flow vs. Temp) |

Table 1: Comparison of TGA and DSC techniques for thermal analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[9][10][11][12] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[13][14]

Experimental Protocol:

-

Sample Preparation: A small amount of (3,3-dimethyloxiranyl)methanol is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA/DSC results) in the pyrolysis unit, which is directly coupled to the GC injector.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Expected Results: The Py-GC-MS analysis would provide a detailed profile of the decomposition products. By comparing the mass spectra of the detected compounds with spectral libraries, it would be possible to confirm or refute the proposed decomposition pathways and identify any unexpected products. This would provide invaluable insight into the decomposition mechanism.

Safety and Handling Considerations

Given the potential for thermal decomposition, appropriate safety precautions should be taken when handling (3,3-dimethyloxiranyl)methanol, especially at elevated temperatures. The GHS classification indicates that it is a combustible liquid and may cause harm if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing genetic defects and cancer.[1] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Storage should be in a cool, dry, and well-ventilated area, away from sources of heat and ignition.

Conclusion

References

-

Kusch, P. (2012). Pyrolysis–Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

-

Lemieux, J. M., & Zhang, J. (2014). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 20(5), 409-417. [Link]

-

Pielichowski, J., & Czub, P. (1998). Characterization of the cure of some epoxides and their sulphur-containing analogues with hexahydrophthalic anhydride by DSC and TGA. Journal of Applied Polymer Science, 70(3), 457-463. [Link]

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

-

Guo, S., Wang, M., Lu, G., Chen, W., Wu, L., Chen, X., & Zhang, Y. (2021). Study on thermal decomposition mechanism of crosslinking agent TMCH. Journal of Solid Rocket Technology, 44(4), 539-544. [Link]

-

Venkatesan, M., Nese, Y., & Subramani, K. (2021). Experimental Characterization and Modeling Multifunctional Properties of Epoxy/Graphene Oxide Nanocomposites. Polymers, 13(16), 2753. [Link]

-

Wampler, T. P. (2009). Analysis of Coatings Using Pyrolysis-GC/MS. PCI Magazine. [Link]

-

Liu, M. T. H., & Tencer, M. (1974). Thermal Unimolecular Isomerization of 3-Methyl-3-vinyldiazirine. Canadian Journal of Chemistry, 52(15), 2617-2620. [Link]

-

LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. In Chemistry LibreTexts. [Link]

-

Kumar, A., & Singh, V. K. (2018). Substituent and Lewis Acid Promoted Dual Behavior of Epoxides towards [3+2]-Annulation with Donor-Acceptor Cyclopropanes: Synthesis of Substituted Cyclopentane and Tetrahydrofuran. Organic Letters, 20(15), 4553-4557. [Link]

-

Zare, K., & Fang, D. C. (2017). Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene. Molecules, 22(10), 1699. [Link]

-

Krawczyk, T., & Pielichowski, K. (2020). DSC and TGA studies of the epoxy-polyester powder coatings modified with silicone-acrylic hybrid nanoparticles. Journal of Thermal Analysis and Calorimetry, 142(1), 227-235. [Link]

-

Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

-

Johansson, E. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Diva-Portal.org. [Link]

-

Walczak, M. A., & Wipf, P. (2015). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 20(7), 12796-12811. [Link]

-

The Organic Chemistry Tutor. (2016, March 2). Epoxide Formation and Acidic Epoxide Opening [Video]. YouTube. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Yessen, C., Issayev, G., Dosmaganbetova, A., Kuldeev, E., Aldiyarov, A., Ualiyeva, P., ... & Rakhymbay, G. (2023). Study of Mathematical Models Describing the Thermal Decomposition of Polymers Using Numerical Methods. Polymers, 15(13), 2893. [Link]

-

Johansson, E. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Diva-Portal.org. [Link]

-

Miskolczi, N., & Bartha, L. (2011). Reduction of Polymer Waste Pyrolysis Fractions over Pt/Al2O3 with Methanol Decomposition Hydrogen to Obtain Fuel-Grade Hydrocarbons. Journal of Chemistry, 2013, 1-9. [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Deuss, P. J., & Heeres, H. J. (2022). Experimental studies on a combined pyrolysis/staged condensation. TNO Publications. [Link]

-

Kumar, N., & Bijwe, J. (2017). (a) TGA and (b) DSC thermograms for epoxy and its composites. ResearchGate. [Link]

-

Wikipedia. (2024). Epoxide. [Link]

-

Erickson, J. R., & Whiting, M. (1998). Thermal decomposition mechanisms of epoxies and polyurethanes. OSTI.GOV. [Link]

-

Di Mauro, E., Zotova, A., Tarchoun, A. F., Carré, J., & Catoire, L. (2022). Pyrolysis and Combustion Characteristics of Two Russian Facemasks: Kinetic Analysis, Gaseous Emissions, and Pyrolysis By-Products. Polymers, 14(21), 4709. [Link]

-

Wang, S., Zhang, Y., Wang, Z., Zhang, J., & Li, B. (2022). Research on Deoxygenation Pyrolysis of Larch Based on Microwave Heating. Processes, 10(11), 2351. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167724, (3,3-Dimethyloxiran-2-yl)methanol. [Link]

-

Dolbier, W. R., & Sellers, S. F. (1982). Aluminum oxide-induced gas-phase ring-opening in methyl substituted gem-difluorocyclopropanes, leading to 2-fluorobuta-1,3-dienes and vinylacetylenes. The Journal of Organic Chemistry, 47(1), 1-5. [Link]

-

Flowers, M. C., & Honeyman, M. R. (1981). Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(8), 1923-1930. [Link]

Sources

- 1. (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. d-nb.info [d-nb.info]

- 10. pcimag.com [pcimag.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 13. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]

- 14. diva-portal.org [diva-portal.org]

Introduction: Understanding the Solvent Profile of a Key Synthetic Intermediate

An In-depth Technical Guide to the Solubility of (3,3-Dimethyloxiranyl)methanol

(3,3-Dimethyloxiranyl)methanol, also known as dimethylglycidol, is a versatile bifunctional molecule featuring both a reactive epoxide ring and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, specialty polymers, and other complex organic molecules. For researchers and process chemists, a comprehensive understanding of its solubility in common organic solvents is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing effective purification strategies, such as crystallization and chromatography.

This guide provides a detailed examination of the physicochemical properties of (3,3-Dimethyloxiranyl)methanol, offers a theoretically grounded yet practical overview of its expected solubility, and presents a robust, self-validating protocol for the experimental determination of its solubility profile.

Physicochemical Profile and its Influence on Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The structure of (3,3-Dimethyloxiranyl)methanol contains distinct polar and non-polar regions that dictate its behavior.

The key physicochemical properties are summarized below:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₅H₁₀O₂ | [1][2] | Indicates a relatively small molecule. |

| Molecular Weight | 102.13 g/mol | [1][2] | Lower molecular weight generally favors solubility. |

| XLogP3-AA | -0.1 | [1] | This negative value indicates the compound is hydrophilic (prefers water to octanol), suggesting good solubility in polar solvents. |

| Hydrogen Bond Donor Count | 1 | [1] | The hydroxyl (-OH) group can donate a hydrogen bond, enabling strong interactions with protic and other H-bond accepting solvents. |

| Hydrogen Bond Acceptor Count | 2 | [1] | The oxygen atoms in the hydroxyl group and the oxirane ring can both accept hydrogen bonds, enhancing solubility in protic solvents like water and alcohols. |

| Topological Polar Surface Area | 32.8 Ų | [2] | A measure of the surface area occupied by polar atoms; this value is indicative of a polar molecule capable of strong dipole-dipole interactions. |

The molecule's functionality can be dissected to predict its interactions:

-

Polar/Hydrophilic Center : The primary alcohol (-CH₂OH) is the dominant polar feature. It is capable of strong hydrogen bonding, both as a donor and an acceptor.[3]

-

Ether Linkage : The oxygen atom within the oxirane ring acts as a Lewis base and a hydrogen bond acceptor.[1]

-

Non-Polar Region : The two methyl groups (-CH₃) attached to the oxirane ring form a non-polar, hydrophobic region.

The balance between the hydrophilic alcohol/ether groups and the hydrophobic dimethyl groups determines the overall solubility profile.

Predicted Solubility in Common Organic Solvents

The two additional methyl groups in (3,3-Dimethyloxiranyl)methanol increase its non-polar character compared to glycidol. This structural modification leads to the following expert predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The strong hydrogen bonding capability from the hydroxyl group suggests it will be miscible or highly soluble in these solvents.[5] The interaction between the solute's -OH group and the solvent's -OH groups will be highly favorable.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors. Therefore, (3,3-Dimethyloxiranyl)methanol is expected to be miscible or highly soluble due to strong dipole-dipole interactions and hydrogen bonding.[4]

-

Moderately Polar / Non-Polar Aromatic Solvents (e.g., Dichloromethane, Chloroform, Toluene): These solvents can engage in dipole-dipole and van der Waals interactions. The molecule's overall polarity and the precedent set by glycidol suggest good solubility .[4]

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The non-polar hydrocarbon backbone of these solvents interacts poorly with the polar hydroxyl and ether functionalities of the solute. While the dimethyl groups on the solute enhance non-polar character slightly, the dominant polar nature of the molecule will lead to low or poor solubility .[4]

This predicted profile is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Very High | Hydrogen Bonding |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Miscible / Very High | Dipole-Dipole, Hydrogen Bonding (Acceptor) |

| Chlorinated | Dichloromethane, Chloroform | High | Dipole-Dipole |

| Aromatic | Toluene, Benzene | High | Dipole-Dipole, π-interactions |

| Ethers | Diethyl Ether, THF | High | Dipole-Dipole |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low / Poor | London Dispersion Forces |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a rigorous experimental protocol is necessary. The following method describes a self-validating system for determining the solubility of (3,3-Dimethyloxiranyl)methanol using the isothermal equilibrium method. This approach ensures that the measured concentration represents the true thermodynamic solubility at a given temperature.

Objective: To determine the quantitative solubility (e.g., in g/100 mL or mg/mL) of (3,3-Dimethyloxiranyl)methanol in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

(3,3-Dimethyloxiranyl)methanol (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Isothermal shaker (or shaking water bath) capable of maintaining temperature ± 0.5 °C

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., Gas Chromatography with FID detector (GC-FID), HPLC with RI detector, or ¹H NMR with an internal standard)

Step-by-Step Methodology:

-

Preparation of Solvent-Solute Mixtures:

-

Rationale: To ensure saturation is reached, an excess of the solid (or liquid) solute is added to the solvent.

-

Procedure: Add a pre-weighed amount of the selected solvent (e.g., 10.0 mL) to several vials. Add an excess of (3,3-Dimethyloxiranyl)methanol to each vial. The amount should be more than is expected to dissolve to ensure a saturated solution with visible excess solute remains after equilibration. Seal the vials tightly.

-

-

Equilibration:

-

Rationale: Solubility is a thermodynamic equilibrium. Shaking at a constant temperature for a sufficient duration allows the system to reach this equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Procedure: Place the sealed vials in an isothermal shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the saturated liquid phase (the supernatant). Any undissolved solute must be completely removed to avoid artificially inflating the measured concentration.

-

Procedure: After equilibration, allow the vials to stand undisturbed in the isothermal shaker for at least 2 hours to let the excess solute settle. Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet any suspended material.

-

-

Sample Extraction and Dilution:

-

Rationale: A precise volume of the clear supernatant must be carefully removed and diluted for accurate analysis. Filtration removes any remaining micro-particulates.

-

Procedure: Carefully draw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the equilibration temperature) pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Record the weight of the transferred aliquot. Dilute the sample to the flask's mark with fresh solvent and mix thoroughly. This creates a stock solution for analysis. Further dilutions may be necessary to fall within the analytical instrument's linear range.

-

-

Quantification:

-

Rationale: An appropriate analytical technique is used to measure the concentration of the solute in the diluted sample against a calibration curve.

-

Procedure: Prepare a series of calibration standards of (3,3-Dimethyloxiranyl)methanol of known concentrations in the same solvent. Analyze the standards and the prepared sample solution using a validated analytical method (e.g., GC-FID).

-

-

Calculation:

-

Rationale: The final solubility is calculated by back-calculating from the measured concentration of the diluted sample, accounting for all dilution factors.

-

Procedure:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration in the original supernatant using the dilution factor.

-

Express solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for determining quantitative solubility.

Conclusion

(3,3-Dimethyloxiranyl)methanol is a polar molecule with significant hydrogen bonding capability, leading to a predictable solubility profile. It is expected to be highly soluble to miscible in polar protic and aprotic solvents, while exhibiting poor solubility in non-polar aliphatic hydrocarbons. This profile makes it suitable for a wide range of reaction conditions. For applications in drug development and process scale-up where precision is critical, the theoretical predictions laid out in this guide should be confirmed using the robust experimental protocol provided. This ensures optimal solvent selection, enhances process efficiency, and facilitates reliable purification.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167724, (3,3-Dimethyloxiran-2-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6420378, (2,3-Dimethyloxiranyl)methanol. Retrieved from [Link]

-

Biblioteka Nauki (2012). Significance and use of glycidol. Retrieved from [Link]

-

LibreTexts Chemistry (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Babylon (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate (2024). Sustainable Upgrading of Glycerol into Glycidol and Its Derivatives Under Continuous-Flow Conditions. Retrieved from [Link]

-

Royal Society of Chemistry (2024). Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions. Green Chemistry. Retrieved from [Link]

-

Preprints.org (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]

-

Community College of Baltimore County (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate (2015). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Retrieved from [Link]

-

LibreTexts Chemistry (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Breslyn, W. (2018). Is CH3OH Polar or Nonpolar? (Methanol). YouTube. Retrieved from [Link]

-

SALTISE (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90449102, (3,3-Dimethyloxan-2-yl)methanol. Retrieved from [Link]

-

ChemSynthesis (2024). (3,3-dimethyl-2-oxiranyl)methanol. Retrieved from [Link]

-

Breslyn, W. (2022). Intermolecular Forces for CH3OH (Methanol). YouTube. Retrieved from [Link]

-

PubChemLite (2024). (3,3-dimethyloxiran-2-yl)methanol (C5H10O2). Retrieved from [Link]

Sources

Unraveling the Reaction Trajectory: A Theoretical and Practical Guide to the Ring-Opening of (3,3-Dimethyloxiranyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethyloxiranyl)methanol is a chiral epoxide with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the intricacies of its reaction mechanisms is paramount for controlling selectivity and optimizing synthetic routes. This in-depth technical guide provides a comprehensive theoretical and practical exploration of the ring-opening reactions of (3,3-dimethyloxiranyl)methanol. We delve into the governing principles of both acid- and base-catalyzed pathways, leveraging established knowledge of epoxide chemistry and computational studies on analogous systems to predict reaction outcomes. This guide also presents detailed experimental protocols for conducting these reactions and robust analytical methods for product characterization, empowering researchers to confidently navigate the chemical landscape of this versatile synthon.

Introduction: The Significance of (3,3-Dimethyloxiranyl)methanol

Epoxides are a cornerstone of modern organic synthesis, prized for their inherent ring strain that facilitates a diverse array of ring-opening reactions.[1] (3,3-Dimethyloxiranyl)methanol, with its trisubstituted oxirane ring and primary alcohol functionality, presents a unique combination of steric and electronic features that dictate its reactivity. The gem-dimethyl group at the C3 position introduces significant steric hindrance, while the hydroxymethyl group at C2 offers a potential site for intramolecular interactions and further functionalization. A thorough understanding of how this molecule behaves under various reaction conditions is crucial for its effective utilization in the synthesis of diols and other valuable derivatives, which are common motifs in biologically active compounds.

This guide will dissect the theoretical underpinnings of the ring-opening of (3,3-dimethyloxiranyl)methanol, followed by practical, step-by-step experimental protocols and analytical methodologies.

Theoretical Framework: Predicting Reaction Pathways

While specific computational studies on (3,3-dimethyloxiranyl)methanol are not extensively available in the current literature, we can confidently predict its reactivity by applying well-established principles of epoxide ring-opening mechanisms, supported by theoretical investigations on similarly substituted epoxides.[2][3] The regioselectivity of the nucleophilic attack is the central question, and it is primarily governed by the reaction conditions: acidic or basic.

Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This is followed by the nucleophilic attack. For an unsymmetrical epoxide like (3,3-dimethyloxiranyl)methanol, the position of the nucleophilic attack is determined by the stability of the resulting carbocation-like transition state.

The C3 carbon, being tertiary, can better stabilize a partial positive charge compared to the secondary C2 carbon. Consequently, the nucleophilic attack will preferentially occur at the more substituted C3 position. This pathway can be described as having significant SN1 character.[4]

Predicted Major Product: Attack of a nucleophile (e.g., water in hydrolysis, methanol in methanolysis) at the C3 position will lead to the formation of a tertiary alcohol. For instance, acid-catalyzed hydrolysis is predicted to yield 2,3-dimethyl-1,2-propanediol .

Caption: Acid-catalyzed ring-opening of (3,3-Dimethyloxiranyl)methanol.

Base-Catalyzed Ring-Opening: A Sterically Controlled Pathway

In contrast, under basic or nucleophilic conditions, the reaction proceeds via a direct SN2 attack on one of the epoxide carbons.[5] In this scenario, steric hindrance is the dominant factor. The gem-dimethyl group at C3 creates a highly congested environment, making the C2 carbon the more accessible site for the incoming nucleophile.

Predicted Major Product: The nucleophile will attack the less sterically hindered C2 carbon, resulting in a primary alcohol. For example, base-catalyzed methanolysis would yield 1-methoxy-2,3-dimethyl-2-propanol .

Caption: Base-catalyzed ring-opening of (3,3-Dimethyloxiranyl)methanol.

Computational Insights from Analogous Systems

Density Functional Theory (DFT) calculations on the ring-opening of other trisubstituted epoxides have provided valuable insights into the transition state energies and reaction pathways.[2] These studies generally support the regioselectivity predicted by steric and electronic arguments. For acid-catalyzed reactions, calculations often show a lower activation barrier for the pathway involving the formation of a more stable carbocation-like transition state.[2] Conversely, for base-catalyzed reactions, the transition state energy for attack at the less sterically hindered carbon is typically lower.

Table 1: Predicted Regioselectivity of Ring-Opening Reactions

| Reaction Condition | Nucleophile | Predicted Site of Attack | Predicted Major Product |

| Acidic (e.g., H₂SO₄ in H₂O) | H₂O | C3 (more substituted) | 2,3-dimethyl-1,2-propanediol |

| Acidic (e.g., H₂SO₄ in CH₃OH) | CH₃OH | C3 (more substituted) | 2-methoxy-2,3-dimethyl-1-propanol |